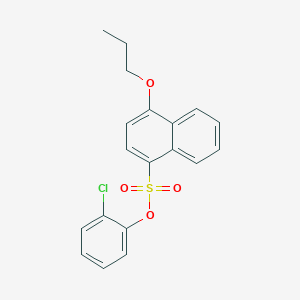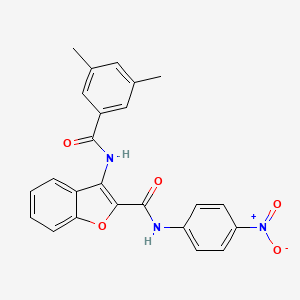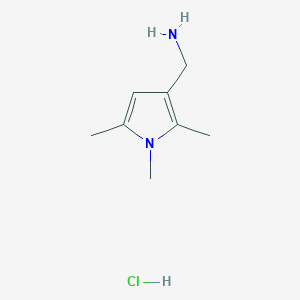
2-Chlorphenyl-4-propoxynaphthalin-1-sulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate" is not directly mentioned in the provided papers. However, the papers do discuss various chlorophenyl sulfones and their properties, which can be related to the compound . For instance, bis(4-chlorophenyl)sulfone and its derivatives are mentioned as being present in environmental samples and having biological activity . These compounds are structurally related to chlorophenyl sulfones and provide insight into the behavior of such molecules in different contexts.
Synthesis Analysis
The synthesis of chlorophenyl sulfone derivatives can be inferred from the papers discussing similar compounds. For example, sulfonation reactions with sulfuric acid and SO3 in aprotic solvents have been used to synthesize chloro- and dichlorophenol sulfones . Additionally, metal phthalocyaninates with chlorophenoxy substituents have been synthesized through template condensation, followed by sulfonation to obtain their sulfonic acid derivatives . These methods could potentially be adapted for the synthesis of "2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate".
Molecular Structure Analysis
The molecular structure of chlorophenyl sulfones is characterized by the presence of planar segments and the orientation of these planes relative to each other. For instance, the molecule of 3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one contains nearly planar segments with specific inclinations between the sulfonyl plane and other parts of the molecule . This information is relevant to understanding the molecular structure of "2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate", as the orientation of the planes can affect the compound's properties and reactivity.
Chemical Reactions Analysis
Chlorophenyl sulfones participate in various chemical reactions. Oxidation reactions have been used to convert epoxypropyl sulfides into the corresponding epoxysulfoxides and sulfones . Additionally, intermolecular condensation and reactions with thiourea have been reported for epoxysulfones and epoxysulfoxides . These reactions highlight the reactivity of the sulfone group and its potential to undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl sulfones are influenced by their molecular structure. For example, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone has been determined using X-ray diffraction, revealing the arrangement of molecules in the crystal lattice . Bis(4-chlorophenyl)sulfone has been studied for its structural and dynamical aspects, demonstrating the role of Van der Waals forces and dipolar moment interactions in its behavior . These studies provide a basis for understanding the properties of "2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate", as similar forces and interactions would likely be present.
Wissenschaftliche Forschungsanwendungen
Hochleistungsverflüssiger in Beton
Alkylnaphthalinsulfonate: , einschließlich 2-Chlorphenyl-4-propoxynaphthalin-1-sulfonat, finden als Hochleistungsverflüssiger im Beton breite Anwendung. Diese Verbindungen verbessern die Verarbeitbarkeit und Fließeigenschaften von Betonmischungen, was eine bessere Dispersion der Zementpartikel ermöglicht. Durch die Reduzierung des Wassergehalts bei gleichzeitiger Aufrechterhaltung der Fließfähigkeit verbessern Hochleistungsverflüssiger die Betonfestigkeit, -dauerhaftigkeit und die Gesamtleistung in Bauprojekten .
Eigenschaften
IUPAC Name |
(2-chlorophenyl) 4-propoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4S/c1-2-13-23-17-11-12-19(15-8-4-3-7-14(15)17)25(21,22)24-18-10-6-5-9-16(18)20/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJOJPVWMKPOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)
![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)
![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)


![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)
![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)

![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)
![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)
![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)